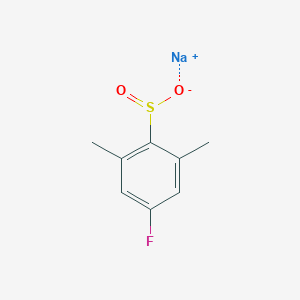
Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula C8H8FNaO2S and a molecular weight of 210.20 g/mol . This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-2,6-dimethylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities under stringent quality control measures to ensure high purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: Reduction reactions may convert the sulfonate group to a sulfinate or sulfide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate is utilized in several scientific research areas:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving sulfonates.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate involves its interaction with various molecular targets, primarily through nucleophilic aromatic substitution reactionsThis reactivity is crucial for its role in organic synthesis and biochemical studies .
Comparison with Similar Compounds
- Sodium 4-chloro-2,6-dimethylbenzene-1-sulfinate
- Sodium 4-bromo-2,6-dimethylbenzene-1-sulfinate
- Sodium 4-iodo-2,6-dimethylbenzene-1-sulfinate
Comparison: Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C8H8FNaO2S |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
sodium;4-fluoro-2,6-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H9FO2S.Na/c1-5-3-7(9)4-6(2)8(5)12(10)11;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BOODFUCULQCWCP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)[O-])C)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















